molecular formula C11H17NO B027842 (S)-3-(dimethylamino)-3-phenylpropan-1-ol CAS No. 82769-75-3

(S)-3-(dimethylamino)-3-phenylpropan-1-ol

Cat. No. B027842
CAS RN: 82769-75-3
M. Wt: 179.26 g/mol
InChI Key: LPTVKPNWVGBWSU-NSHDSACASA-N
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Description

Synthesis Analysis

The preparation of (S)-3-(dimethylamino)-3-phenylpropan-1-ol involves a multi-step synthesis starting from readily available precursors such as benzaldehyde. The Knoevenagel reaction, followed by reduction with the NaBH4-I2 system, produces 3-amino-3-phenylpropanol, which is subsequently converted to the desired product via the Eschweiler-Clark reaction, achieving an overall yield of 29% based on benzaldehyde (Xiang, 2006).

Molecular Structure Analysis

Structural analysis through techniques such as X-ray diffraction and NMR spectroscopy has provided detailed insights into the molecular geometry of (S)-3-(dimethylamino)-3-phenylpropan-1-ol and related compounds. These studies reveal the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

(S)-3-(Dimethylamino)-3-phenylpropan-1-ol participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, its involvement in Michael addition-elimination reactions with diamines in water, assisted by KHSO4, leads to the formation of bis-enaminones, showcasing its reactivity towards nucleophilic agents (Devi, Helissey, & Vishwakarma, 2011).

Scientific Research Applications

  • Nonlinear Optical Absorption : It has potential as an optical limiter due to its ability to switch from saturable to reverse saturable absorption with increased excitation intensity, as found in a study on novel chalcone derivative compounds (Rahulan et al., 2014).

  • Antibacterial Properties : 3-Phenylpropan-1-ol, a related compound, is effective against Pseudomonas aeruginosa, suggesting potential as a preservative for oral suspensions and mixtures (Richards & McBride, 1973).

  • Antituberculosis Activity : New derivatives of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, related to (S)-3-(dimethylamino)-3-phenylpropan-1-ol, show high antituberculosis activity (Omel’kov et al., 2019).

  • Asymmetric Synthesis of Pharmaceuticals : It has been used as a key chiral intermediate in the synthesis of (R)-fluoxetine hydrochloride (He Shan-zhen, 2009).

  • Synthesis of N,N-Dimethyl-3-Aryloxy-3-Aryl-1-Propanamines : It can be used to generate a range of these compounds, which have potential applications in various fields (O’Brien, Phillips & Towers, 2002).

  • Stereochemistry in Dehydrogenation Reactions : Its use in dehydrogenation reactions provides insights into the stereochemistry and mechanism of these reactions (Sirokman et al., 1990).

  • Fragmentation Studies in Mass Spectrometry : The compound plays a role in understanding the mechanism of ion formation in mass spectrometry, particularly in the electron impact induced fragmentation process (Srzić, 1988).

  • Preparation from Benzaldehyde and Malonic Acid : A synthesis method yielding (S)-3-(dimethylamino)-3-phenylpropan-1-ol with a 29% yield based on benzaldehyde was developed (Xiang, 2006).

  • Enantioselective Reduction in Drug Synthesis : Modified enzymes can utilize this compound for the enantioselective reduction of β-amino ketones, aiding in the synthesis of antidepressants (Zhang et al., 2015).

properties

IUPAC Name

(3S)-3-(dimethylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVKPNWVGBWSU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501185
Record name (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(dimethylamino)-3-phenylpropan-1-ol

CAS RN

82769-75-3
Record name (3S)-3-(Dimethylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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